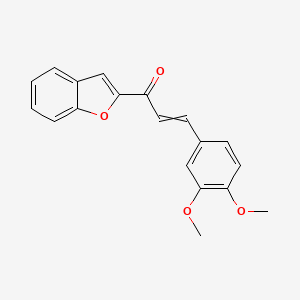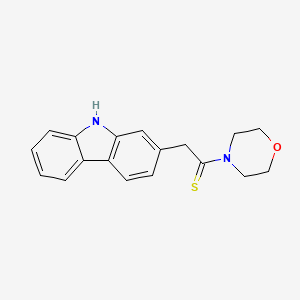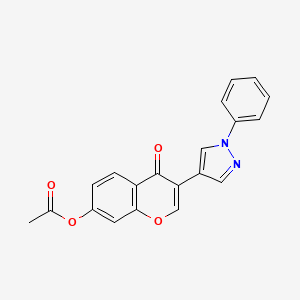
1-(1-Benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate their activity and lead to various biological effects.
Interfering with cellular signaling pathways: This can affect cell growth, differentiation, and apoptosis.
Generating reactive oxygen species (ROS): This can induce oxidative stress and damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and benzofuran derivatives:
Chalcones: Compounds like 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one share similar structural features and biological activities.
Benzofuran derivatives:
List of Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 2-(3,4-Dimethoxyphenyl)-1-benzofuran
- 1-(2,4-Dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
This detailed article provides an overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61452-38-8 |
|---|---|
Molekularformel |
C19H16O4 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H16O4/c1-21-17-10-8-13(11-19(17)22-2)7-9-15(20)18-12-14-5-3-4-6-16(14)23-18/h3-12H,1-2H3 |
InChI-Schlüssel |
HIZDNYWRVRLCBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)

![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)






![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
